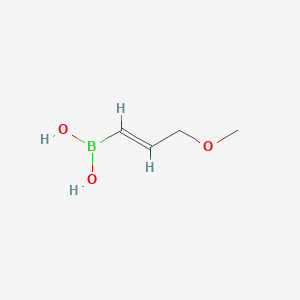

3-METHOXY-1-PROPENYLBORONIC ACID

Description

Properties

IUPAC Name |

[(E)-3-methoxyprop-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO3/c1-8-4-2-3-5(6)7/h2-3,6-7H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPMDPYJIRRSHW-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxy 1 Propenylboronic Acid and Its Congeners

Stereoselective Hydroboration Strategies for Alkenylboronates

Hydroboration of alkynes is a primary and direct method for synthesizing alkenylboronates. researchgate.net The control of regio- and stereoselectivity is paramount in these reactions to obtain the desired isomer.

Regio- and Stereocontrol in the Hydroboration of Alkynes

The hydroboration of terminal alkynes typically yields (E)-vinylboronates through a syn-addition mechanism. acs.orgacs.org Both uncatalyzed and metal-catalyzed hydroborations with reagents like catecholborane and pinacolborane generally favor the formation of the anti-Markovnikov (E)-isomer. researchgate.netacs.org Achieving the thermodynamically less stable (Z)-isomer is more challenging and often requires specialized catalytic systems. acs.orgresearchgate.net

Several factors influence the regio- and stereochemical outcome of alkyne hydroboration. The choice of borane (B79455) reagent is crucial; bulky dialkylboranes such as disiamylborane (B86530) and 9-borabicyclo[3.3.1]nonane (9-BBN) enhance anti-Markovnikov selectivity due to steric effects. masterorganicchemistry.com The use of transition metal catalysts can dramatically alter the selectivity, sometimes favoring the formation of the (Z)-isomer through a formal trans-hydroboration. acs.org

Dicyclohexylborane-Mediated Protocols for (E)-1-Alkenylboronic Acid Pinacol (B44631) Esters

A notable method for the synthesis of (E)-1-alkenylboronic acid pinacol esters involves the use of a catalytic amount of dicyclohexylborane (B74569). thieme-connect.com This protocol can be executed in two primary ways:

Route I: Dicyclohexylborane-mediated hydroboration of 1-alkynes with catecholborane in THF at room temperature, followed by transesterification with pinacol. This method allows for a one-pot synthesis from BH₃ in THF. thieme-connect.com

Route II: Dicyclohexylborane-mediated hydroboration of 1-alkynes with pinacolborane under neat (solvent-free) conditions. This approach is considered more environmentally friendly. thieme-connect.com

The proposed mechanism involves the initial hydroboration of the alkyne by dicyclohexylborane to form an (E)-1-alkenyldicyclohexylborane intermediate. The alkenyl group is then transferred to catecholborane or pinacolborane, regenerating the dicyclohexylborane catalyst. thieme-connect.com

Table 1: Dicyclohexylborane-Mediated Hydroboration of 1-Alkynes with Pinacolborane

| Alkyne | Product | Yield (%) |

| 1-Octyne | (E)-1-Octenylboronic acid pinacol ester | 95 |

This method, however, has shown unsatisfactory results with internal alkynes under similar reaction conditions. thieme-connect.com

Catalytic Hydroboration Approaches Utilizing Transition Metals (e.g., Iridium, Ruthenium)

Transition metal catalysis offers powerful strategies for controlling the stereochemical outcome of alkyne hydroboration, enabling the synthesis of both (E)- and (Z)-alkenylboronates.

Iridium Catalysis: Iridium-based catalysts have been effectively used for the hydroboration of internal alkynes to produce trisubstituted alkenyl boronates with high regioselectivity. nih.gov For instance, the [Ir(cod)Cl]₂/dppm/acetone system has been shown to be efficient. nih.gov In some cases, iridium catalysts can also be used for the trans-hydroboration of terminal alkynes to yield (Z)-1-alkenylboron compounds, although this can sometimes result in a mixture of products. acs.orgablesci.com Furthermore, iridium-based systems can catalyze the isomerization of 1,1-disubstituted alkenylboronates to the thermodynamically favored (E)-trisubstituted isomers through a 1,3-hydride shift mechanism. nih.govacs.org

Ruthenium Catalysis: Ruthenium pincer complexes have emerged as highly effective catalysts for the anti-Markovnikov hydroboration of terminal alkynes to selectively yield (Z)-vinylboronates under mild conditions. acs.orgresearchgate.netorganic-chemistry.orgscilit.com The mechanism is proposed to involve the rearrangement of a coordinated alkyne to a Z-vinylidene intermediate, which is a key step for the apparent trans-hydroboration. acs.orgorganic-chemistry.org This method exhibits high chemo-, regio-, and stereoselectivity. organic-chemistry.org More recent developments have shown that N-heterocyclic-carbene-ligated ruthenium complexes can also catalyze the (Z)-selective hydroboration of terminal alkynes with naphthalene-1,8-diaminatoborane (H–B(dan)). acs.org This latter system operates through a mechanism involving the insertion of the alkyne into a Ru–B bond. acs.org

Table 2: Transition Metal-Catalyzed Hydroboration of Terminal Alkynes

| Catalyst System | Alkyne | Borane Reagent | Product Isomer | Reference |

| [Rh(cod)Cl]₂ / PiPr₃ / Et₃N | 1-Octyne | Catecholborane | (Z)-1-Octenylboronate | acs.org |

| [Ru(PNP)(H)₂(H₂)] | Terminal Alkynes | Pinacolborane | (Z)-Vinylboronates | researchgate.netorganic-chemistry.org |

| [Ir(cod)Cl]₂ / dppm | Internal Alkynes | Pinacolborane | (E)-Trisubstituted Alkenyl Boronates | nih.gov |

Organometallic Routes to Propenylboron Derivatives

Organometallic reagents provide an alternative and powerful avenue for the synthesis of propenylboron derivatives.

Boronic Acid Formation via Reaction of Organolithium or Grignard Reagents with Boron Sources

A common and fundamental method for preparing boronic acids involves the reaction of organometallic reagents, such as organolithium or Grignard reagents, with a boron source, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. wiley-vch.denih.gov This approach involves the electrophilic trapping of the organometallic intermediate with the borate ester. nih.gov While widely used for synthesizing aryl boronic acids, this method is also applicable to the synthesis of alkenyl boronic acids. nih.gov The initial product is a boronate ester, which is then hydrolyzed to the corresponding boronic acid. The use of Grignard reagents for the synthesis of boronic esters and acids can be performed at ambient temperatures in ethereal solvents. google.com

Preparation of Stable Alkenylboron Precursors: Trifluoroborates and Boronate Esters

While boronic acids are versatile, they can be prone to dehydration to form boroxines. To enhance stability for storage and handling, they are often converted to more stable derivatives like trifluoroborates and boronate esters.

Trifluoroborates: Potassium alkenyltrifluoroborates are crystalline, air- and moisture-stable solids. They can be readily prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (B91410) (KHF₂).

Boronate Esters: Boronate esters, particularly pinacol esters, are widely used as stable and easily handled precursors. organic-chemistry.org They are often the direct products of hydroboration reactions when using pinacolborane. thieme-connect.comnih.gov Transesterification of other boronate esters (e.g., catechol esters) with pinacol is also a common method for their preparation. thieme-connect.com These esters are generally stable to chromatography, allowing for purification. thieme-connect.com

Cross-Coupling Based Borylation Methodologies

Cross-coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, borylation methodologies are of particular importance for the synthesis of organoboron compounds, which are versatile intermediates in a wide array of chemical transformations.

Miyaura Borylation Reactions for the Synthesis of Alkenylboronic Esters

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl- and vinylboronic esters. alfa-chemistry.comorganic-chemistry.org This reaction typically involves the coupling of an aryl or vinyl halide (or triflate) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.comwikipedia.org The resulting boronic esters are stable, can be purified by chromatography, and are excellent partners in subsequent reactions like the Suzuki-Miyaura coupling. organic-chemistry.org

The reaction conditions are generally mild and tolerate a wide variety of functional groups, which is a significant advantage over methods that employ more reactive organometallic reagents like Grignard or organolithium compounds. alfa-chemistry.com The choice of base is a critical parameter in the Miyaura borylation. While various bases can be used, weaker bases like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) are often preferred to prevent the competing Suzuki-Miyaura coupling of the newly formed boronic ester with the starting halide. alfa-chemistry.comorganic-chemistry.org

The catalytic cycle of the Miyaura borylation is generally understood to proceed through a series of well-defined steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl halide (e.g., a substituted 1-propenyl halide) to form a Pd(II) intermediate. alfa-chemistry.comyonedalabs.com

Transmetalation: The Pd(II) species then undergoes transmetalation with the diboron reagent. The base is believed to play a crucial role in this step, potentially by forming an (acetato)palladium(II) complex which is more reactive towards transmetalation. organic-chemistry.org The high oxophilicity of boron is also a driving force for this step. organic-chemistry.org

Reductive Elimination: Finally, the resulting palladium intermediate undergoes reductive elimination to furnish the desired alkenylboronic ester and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle. alfa-chemistry.com

| Component | Typical Reagents/Conditions | Role in Reaction |

| Substrate | Vinyl halides (e.g., 1-bromo-3-methoxy-1-propene) or triflates | Source of the alkenyl group |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate ester moiety |

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Facilitates the cross-coupling |

| Base | Potassium acetate (KOAc), Potassium phenoxide (KOPh) | Activates the palladium complex for transmetalation |

| Solvent | Toluene, DMSO, 1,4-Dioxane | Dissolves reactants and facilitates the reaction |

Ring-Closing Metathesis in the Synthesis of Cyclic Alkenyl Boronic Acids

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic compounds, including those containing a vinylboronate moiety. acs.orgwikipedia.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile byproduct, usually ethylene. wikipedia.orgorganic-chemistry.org The formation of cyclic alkenyl boronic acids and their esters via RCM offers a direct route to valuable building blocks that can be further elaborated. acs.orgacs.org

The synthesis of cyclic alkenyl boronic acids using RCM has been successfully demonstrated, providing access to a range of ring sizes. acs.orgwikipedia.org The reaction is compatible with both conventional heating and microwave irradiation, often yielding comparable results. acs.org The resulting cyclic alkenyl boronic acids are competent coupling partners in subsequent Suzuki-Miyaura reactions, highlighting their synthetic utility. acs.org

A general strategy for the synthesis of cyclic alkenylboronates involves the preparation of an acyclic diene precursor containing a boronic ester. This precursor is then subjected to RCM conditions to effect cyclization. For instance, the reaction of vinyl or propenyl boronic esters with homoallylic alcohols can generate the necessary diene for RCM. acs.org

Stereodivergent Access to Trisubstituted Alkenylboronate Esters through Alkene Isomerization

The stereoselective synthesis of trisubstituted alkenylboronate esters presents a significant challenge in organic chemistry. nih.gov A novel and efficient strategy to address this challenge involves the isomerization of readily accessible 1,1-disubstituted alkenylboronate esters. acs.orgacs.orgtechnion.ac.il This approach is particularly attractive as it allows for the selective formation of either the (E)- or (Z)-isomer of the trisubstituted alkenylboronate from a single starting material by simply changing the isomerization catalyst. acs.orgorganic-chemistry.org

This stereodivergent method provides a powerful tool for accessing valuable trisubstituted alkenylboronates that can be used in a variety of synthetic applications, including the synthesis of complex molecules. nih.gov The utility of this method has been demonstrated through the sequential isomerization and Suzuki-Miyaura cross-coupling to produce trisubstituted styrenes with excellent yield and stereoselectivity. acs.org

Mechanistic Principles of Catalytic Alkene Isomerization for Stereochemical Control

The stereochemical outcome of the alkene isomerization is dictated by the mechanism through which the catalyst operates. organic-chemistry.org Different metal catalysts can favor distinct mechanistic pathways, leading to the selective formation of different stereoisomers.

An iridium-based catalytic system has been shown to produce the (E)-trisubstituted alkenylboronate esters with high selectivity. acs.orgorganic-chemistry.org This transformation is proposed to proceed through a 1,3-hydride shift mechanism .

In contrast, a ruthenium-based catalyst can be employed to furnish the (Z)-configured alkenylboron compounds. acs.orgorganic-chemistry.org The mechanism in this case is believed to involve a 1,2-hydride shift .

The ability to control the stereochemistry of the trisubstituted double bond by selecting the appropriate catalyst represents a significant advancement in the synthesis of stereodefined alkenylboronates. This stereodivergent approach offers a flexible and efficient route to a variety of valuable building blocks for organic synthesis. researchgate.net

| Catalyst System | Predominant Isomer | Proposed Mechanism |

| Iridium-based | (E)-isomer | 1,3-Hydride Shift |

| Ruthenium-based | (Z)-isomer | 1,2-Hydride Shift |

Reactivity Profiles and Mechanistic Elucidation of 3 Methoxy 1 Propenylboronic Acid Derivatives

Lewis Acidity and Complexation Behavior of Alkenylboronic Acids and Their Esters

Boronic acids, including alkenyl derivatives like 3-methoxy-1-propenylboronic acid, are recognized as Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant pz-orbital perpendicular to the molecule's plane. uea.ac.uk This Lewis acidity allows them to accept a pair of electrons from a Lewis base, leading to the formation of a tetracoordinate, anionic boronate species. uea.ac.uknih.govnih.gov This transformation from a trigonal planar sp2-hybridized boron to a tetrahedral sp3-hybridized state is a fundamental aspect of their chemistry. uea.ac.ukresearchgate.net

The strength of this Lewis acidity can be quantified using methods such as Gutmann's acceptor number (AN), which measures the 31P NMR chemical shift of a probe molecule like triethylphosphine (B1216732) oxide (Et3PO) when dissolved in the Lewis acid. researchgate.net Studies on various borate (B1201080) esters have shown that AN values are sensitive to the substituents on the boron atom. For instance, introducing halogens into the alkyl groups of borate esters generally increases the Lewis acidity at the boron center. researchgate.net Conversely, increasing the steric bulk of the groups attached to the boron-oxygen bonds can significantly reduce the AN values. researchgate.net

The complexation with Lewis bases is not only a fundamental property but also a crucial step in many of their synthetic applications, such as the Suzuki-Miyaura cross-coupling reaction. The formation of the boronate complex increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer to a metal center. organic-chemistry.org

Computational and experimental studies on 2,6-diarylphenylboronic acids have demonstrated that through-space polar-π interactions and solvation effects can stabilize both the boronic acid and its boronate form. nih.govru.nl While these studies focused on arylboronic acids, the principles of stabilization through non-covalent interactions are relevant to understanding the behavior of substituted alkenylboronic acids in solution.

Table 1: Acceptor Number (AN) for Classes of Borate Esters This table illustrates how the structure of borate esters influences their Lewis acidity, as determined by Gutmann's acceptor number (AN) method. Higher AN values indicate stronger Lewis acidity.

| Compound Class | AN Range |

| (R3MO)3B3O3 (Metaborate Esters) | 44 - 81 |

| (R3MO)3B (Orthoborate Esters) | 23 - 36 |

| (R3MO)2BAr (Arylboronate Esters) | 23 - 31 |

| Data sourced from studies on silyl (B83357) and stannyl (B1234572) borate esters. researchgate.net |

Detailed Understanding of Transmetalation Mechanisms in Cross-Coupling Cycles

Transmetalation is the rate-limiting and mechanistically most complex step in the Suzuki-Miyaura cross-coupling catalytic cycle. chembites.org It involves the transfer of the organic moiety (in this case, the 3-methoxy-1-propenyl group) from the boron atom to the palladium(II) center. rsc.org For decades, the precise mechanism of this transfer has been a subject of intense investigation. illinois.edu

Two primary, and potentially competing, pathways are generally considered, both of which are accelerated by the presence of a base (e.g., hydroxide): chembites.orgresearchgate.net

The Boronate Pathway: In this mechanism, the base attacks the Lewis acidic boron atom of the boronic acid to form a more nucleophilic tetracoordinate boronate species (e.g., [R-B(OH)3]⁻). chembites.orgumn.edu This activated boronate then reacts with the palladium(II) halide complex (L-Pd-R'-X) to transfer the organic group, forming the diorganopalladium(II) intermediate (L-Pd-R'-R). researchgate.netumn.edu

The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a palladium-hydroxo species (L-Pd-R'-OH). chembites.org This hydroxo complex is more reactive towards the neutral boronic acid. The transmetalation proceeds through a Pd-O-B linkage, leading to the desired product. chembites.orgillinois.edu

Seminal work by Hartwig and Carrow provided strong evidence for the oxo-palladium pathway by demonstrating that the reaction of an isolated Pd-OH complex with a boronic acid is significantly faster than the reaction of an isolated trihydroxyborate with a Pd-Cl complex. chembites.org Further studies using low-temperature rapid injection NMR spectroscopy have successfully detected and characterized pre-transmetalation intermediates containing Pd-O-B linkages. illinois.edu These investigations revealed the existence of both a tricoordinate (6-B-3) boronic acid complex and a tetracoordinate (8-B-4) boronate complex, both of which are competent to undergo transmetalation. illinois.edu The dominant pathway can depend on factors such as ligand concentration. illinois.edu

It has also been shown that boronic esters can undergo transmetalation directly without prior hydrolysis, and depending on the nature of the ester, can lead to significant rate enhancements compared to the free boronic acid. nih.gov

Table 2: Competing Pathways in Suzuki-Miyaura Transmetalation

| Pathway | Activating Step | Key Intermediate | Status |

| Boronate Pathway | Base attacks Boronic Acid | [R-B(OH)3]⁻ | Considered viable, with lower calculated barrier in some DFT studies. umn.edu |

| Oxo-Palladium Pathway | Base attacks Pd(II)-Halide Complex | L-Pd-R'-OH | Supported by kinetic experiments with isolated intermediates. chembites.org |

| This table summarizes the two major proposed mechanisms for the base-promoted transmetalation step. chembites.orgumn.edu |

Stereochemical Integrity and Retention during Synthetic Transformations

For alkenylboronic acids like this compound, a critical aspect of their synthetic utility is the preservation of the double bond's stereochemistry (E/Z configuration) during cross-coupling reactions. The Suzuki-Miyaura coupling is renowned for generally proceeding with retention of configuration for the vinyl group. This means that if the starting material is the (E)-isomer of this compound, the resulting coupled product will also predominantly feature an (E)-alkene.

This high degree of stereoretention is a consequence of the concerted nature of the key steps in the catalytic cycle. The oxidative addition of the vinyl halide to Pd(0) and the subsequent reductive elimination from the Pd(II) intermediate are stereoretentive processes. The transmetalation step is also typically stereoretentive.

However, achieving perfect stereoretention can be challenging. In some cases, the stereochemical course can be influenced by reaction additives. For instance, in the coupling of certain enantioenriched boronic esters, the choice of acidic additives like phenol (B47542) or Zr(Oi-Pr)4 could switch the reaction between inversion and retention of configuration. acs.org While this study focused on chiral Csp3 boronic esters, it highlights that reaction conditions can be manipulated to control stereochemical outcomes.

For Csp3 boronic acids, controlling stereochemistry has been a significant challenge. Recent advancements have shown that using ligands that provide axial shielding around the palladium(II) center can enable Suzuki-Miyaura cross-couplings with perfect stereoretention. nih.govnih.gov This strategy leverages the different spatial orientations of the transition states for stereoretentive versus stereoinvertive pathways, effectively blocking the latter. nih.gov These principles of rational ligand design to enforce a specific geometric approach during transmetalation are also relevant for ensuring high stereochemical fidelity in the coupling of alkenylboronic acids.

Electronic and Steric Influence of the Methoxy (B1213986) and Propenyl Moieties on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly modulated by the electronic properties of the methoxy group and the steric profile of the entire propenyl moiety.

Electronic Effects: The methoxy group (-OCH3) is a strong electron-donating group due to resonance (lone pair donation from oxygen). This has several consequences:

Lewis Acidity: The electron-donating nature of the methoxy group increases the electron density on the propenyl system, which can slightly decrease the Lewis acidity of the boron atom compared to an unsubstituted propenylboronic acid.

Transmetalation: In the context of Suzuki-Miyaura coupling, the electronic nature of the boronic acid's organic substituent plays a critical role. Studies on boronic esters have shown that both electron-donating and electron-withdrawing groups on the aryl ring can lead to a rate increase in transmetalation compared to the parent boronic acid, though through different mechanisms. nih.gov Electron-donating groups enhance the nucleophilic character of the ipso-carbon bound to boron, which is a crucial factor for the transfer of the organic fragment to the palladium center. nih.gov The methoxy group on the propenyl chain is expected to have a similar, albeit more distant, electronic influence.

Steric Effects: The propenyl group itself, with its specific geometry, imparts steric demands that can influence the reaction.

Ligand Choice: The steric hindrance around the boron atom can affect its approach to the palladium complex. Extremely hindered boronic acids may require less bulky phosphine (B1218219) ligands on the palladium or higher temperatures to facilitate efficient transmetalation. researchgate.net

Computational studies have been used to evaluate the role of steric and electronic effects on reaction barriers, such as in the interconversion of atropisomers, providing insight into how substituents like a methoxy group influence the energy landscape of a transformation. acs.org

Investigation of α-Boryl Effects in Homologation Reactions and Oxidative Addition Processes

The term "α-boryl effect" refers to the influence of a boron-containing group on the reactivity of the adjacent (alpha) carbon atom. This effect is particularly important in understanding the reactivity of α-haloboronic esters and related compounds in homologation and oxidative addition reactions.

Homologation Reactions: Homologation is a process that inserts a carbon unit into a molecule. The Matteson homologation is a classic example, using a carbenoid to induce a stereospecific 1,2-metallate rearrangement of a boronate complex. nih.govbristol.ac.uk More recently, palladium-catalyzed homologations of arylboronic acids have been developed using halomethylboronic esters. nih.govresearchgate.net These reactions rely on the α-boryl effect to enable a remarkably facile oxidative addition of the C-X bond (where X is a halide) of the halomethylboronic ester to the palladium center. nih.govresearchgate.net This step, which is typically difficult, is promoted by the presence of the adjacent boryl group. This allows for a formal C1 insertion to deliver homologated boronic ester products. researchgate.net The efficiency of the subsequent 1,2-metallate rearrangement can be influenced by factors like ring strain and the choice of solvent. researchgate.net

Oxidative Addition Processes: Oxidative addition is a fundamental step in many catalytic cycles where a metal center inserts into a covalent bond, increasing its oxidation state and coordination number. umb.eduwikipedia.org The oxidative addition of a C-X bond to a Pd(0) center is the initiating step of the Suzuki-Miyaura cycle. While this typically involves the aryl/vinyl halide partner, the α-boryl effect demonstrates that a C-X bond alpha to a boron atom can also be susceptible to oxidative addition. nih.gov This reactivity is rare but has been exploited in novel synthetic methods. nih.gov For instance, the increased reactivity of bromomethyl Bpin compared to aryl chlorides has been used to achieve chemoselective cross-coupling reactions. nih.gov

Furthermore, the α-boryl group can stabilize adjacent organometallic species. For example, the B(dan) (dan = 1,8-diaminonaphthalene) protecting group was proposed to stabilize an α-boryl Pd(II) intermediate, thereby suppressing potential side reactions like β-hydride elimination. nih.gov This stabilizing effect is crucial for the development of robust catalytic processes involving these reactive intermediates.

Applications of 3 Methoxy 1 Propenylboronic Acid in Transition Metal Catalyzed Organic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. libretexts.orgyoutube.com At the heart of this transformation is the palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.orgillinois.edu 3-Methoxy-1-propenylboronic acid has emerged as a valuable reagent in this context, offering a versatile building block for the introduction of the methoxypropenyl moiety into a wide array of organic molecules.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation of the organoboron species to the resulting palladium(II) complex, and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org The use of a base is crucial for the transmetalation step. youtube.com

Substrate Scope and Limitations with this compound in C-C Bond Formation

The utility of this compound in Suzuki-Miyaura reactions extends to a variety of substrates, though with certain limitations. Generally, the reaction demonstrates broad compatibility with a range of aryl and heteroaryl halides. However, challenges can arise with specific substrate classes.

For instance, while many aryl halides couple efficiently, the reaction can be sensitive to the electronic and steric properties of the substituents. Highly sterically hindered or electron-rich aryl halides may exhibit reduced reactivity, requiring optimized reaction conditions or more active catalyst systems.

In the realm of heteroaryl halides, the stability of the corresponding heteroaryl boronic acids is a critical factor. Five-membered heterocyclic boronic acids, for example, are often prone to decomposition through protodeboronation under standard Suzuki-Miyaura conditions. nih.gov While this compound itself is the coupling partner, the stability of the heteroaryl halide's corresponding boronic acid (if it were to be used in the reverse coupling) can be indicative of potential side reactions. Research has shown that while some 3-heteroarylboronic acids can be coupled in good yields, 2-heteroaryl boronic acids often present challenges due to their propensity for protodeboronation. nih.gov

The following table provides a representative, though not exhaustive, overview of the types of substrates that have been successfully coupled with alkenylboronic acids like this compound and highlights some of the observed limitations.

| Substrate Type | Example | Typical Outcome | Limitations |

| Aryl Bromides | 4-Bromoanisole | High Yield | Sterically hindered or electron-rich substrates may require optimization. |

| Aryl Chlorides | 4-Chloroacetophenone | Moderate to High Yield | Generally less reactive than bromides, often requiring specialized catalyst systems. |

| Aryl Iodides | 4-Iodotoluene | High Yield | Most reactive of the aryl halides. |

| Heteroaryl Halides | 3-Bromopyridine | Good Yield | 2-Substituted heteroaryl halides can be problematic due to protodeboronation of the corresponding boronic acid. nih.gov |

| Vinyl Halides | (E)-1-Bromo-2-phenylethene | Good Yield | Stereochemistry of the starting material is often retained. |

Exploration of Catalytic Systems and Ligand Design for Enhanced Efficiency (e.g., Pd, Fe, Ni)

The efficiency of Suzuki-Miyaura reactions involving this compound is heavily reliant on the choice of the transition metal catalyst and the associated ligands. While palladium remains the most widely used metal, research into more sustainable and cost-effective alternatives like iron and nickel is ongoing.

Palladium-Based Catalysts: A vast array of palladium catalysts and phosphine-based ligands have been developed to enhance the scope and efficiency of Suzuki-Miyaura couplings. For challenging substrates, such as sterically hindered aryl chlorides, the use of bulky, electron-rich phosphine (B1218219) ligands like XPhos is often crucial for achieving high yields. nih.gov Pre-catalyst systems, which generate the active Pd(0) species in situ, have also proven effective, particularly for reactions conducted at lower temperatures. nih.gov

Iron-Based Catalysts: Iron-catalyzed cross-coupling reactions are gaining traction as a more environmentally benign and economical alternative to palladium-based systems. nih.gov While still under development for C(sp2)-C(sp2) couplings, iron catalysts have shown promise in certain carbon-heteroatom bond formations. nih.gov Their application to Suzuki-Miyaura reactions with alkenylboronic acids is an active area of research.

Nickel-Based Catalysts: Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. They are particularly effective for the coupling of less reactive aryl chlorides and can be used with a variety of ligands to tune their catalytic activity.

The table below summarizes some of the catalytic systems employed in Suzuki-Miyaura reactions, which are relevant to the coupling of alkenylboronic acids.

| Catalyst System | Metal | Typical Ligand(s) | Key Advantages |

| Pd(PPh₃)₄ | Palladium | Triphenylphosphine | Commercially available, effective for a range of substrates. |

| Pd(OAc)₂ / XPhos | Palladium | Buchwald-type phosphines | High activity for challenging substrates, including aryl chlorides. nih.gov |

| (η³-1-tBu-indenyl)Pd(IPr)(Cl) | Palladium | N-Heterocyclic Carbene (NHC) | Active precatalyst for couplings of esters. nih.gov |

| FeCl₃ / TMEDA | Iron | N,N,N',N'-Tetramethylethylenediamine | Low cost, environmentally friendly. nih.gov |

| NiCl₂(dppp) | Nickel | 1,3-Bis(diphenylphosphino)propane | Effective for aryl chlorides. |

Stereoselective Synthesis of Conjugated Alkenes and Polyenes

A significant application of this compound and its derivatives in Suzuki-Miyaura cross-coupling is the stereoselective synthesis of conjugated dienes and polyenes. These structural motifs are prevalent in a wide range of biologically active molecules and functional materials. The stereochemistry of the resulting double bond is often dictated by the geometry of the starting alkenylboronic acid. For instance, using the (E)-isomer of this compound pinacol (B44631) ester will typically lead to the formation of a product with an (E)-configured double bond. organoborons.com

Development of Aqueous and Environmentally Benign Suzuki-Miyaura Methodologies

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. For Suzuki-Miyaura reactions, this has translated into the exploration of aqueous reaction media. Water is an attractive solvent due to its low cost, non-flammability, and minimal environmental impact.

The use of water as a solvent in Suzuki-Miyaura reactions has been shown to be effective for the coupling of various substrates. researchgate.net Often, a co-solvent such as THF is used to ensure the solubility of all reaction components. nih.gov The development of water-soluble catalysts and ligands has been a key focus in this area, enabling efficient coupling in predominantly aqueous environments. These methodologies not only reduce the reliance on volatile organic solvents but can also simplify product purification, as the desired product may precipitate from the aqueous reaction mixture. researchgate.net

Protecting Group Strategies for Boronic Acids in Iterative Cross-Coupling Sequences

In the synthesis of complex molecules, it is often necessary to perform multiple, sequential cross-coupling reactions. This requires the use of protecting groups to mask certain reactive sites while others are being functionalized. For boronic acids, protection is particularly important to prevent undesired side reactions and decomposition, especially for inherently unstable boronic acids. nih.gov

While this compound itself might be used directly in a single coupling step, in more complex syntheses involving multiple boron-containing fragments, protecting group strategies become essential. Common protecting groups for boronic acids include N-methyliminodiacetic acid (MIDA) and pinacol esters. These groups can be selectively removed under specific conditions to reveal the free boronic acid for a subsequent coupling reaction. This "orthogonal" protection strategy allows for the controlled, stepwise construction of complex molecular architectures. organic-chemistry.org

The use of lithium triisopropyl borates has also been explored as a stable alternative to boronic acids, as they are less prone to protodeboronation and can be conveniently stored. nih.gov

Carbon-Heteroatom Bond Forming Reactions

Beyond the formation of carbon-carbon bonds, transition metal-catalyzed reactions are also pivotal for constructing carbon-heteroatom bonds (C-N, C-O, C-S, etc.). nih.gov While the Suzuki-Miyaura reaction is primarily a C-C bond-forming reaction, the organoboron reagents used in these couplings, including derivatives of this compound, can also participate in certain carbon-heteroatom bond-forming transformations.

The Chan-Lam coupling, for example, utilizes copper catalysts to facilitate the formation of C-N and C-O bonds using boronic acids as the aryl or vinyl source. This reaction provides a valuable alternative to palladium-catalyzed methods. The scope of these reactions with alkenylboronic acids like this compound is an area of ongoing investigation. Research has shown that N-arylation of various nitrogen-containing heterocycles can be achieved using arylboronic acids, and in some cases, boronic esters show improved reactivity.

Furthermore, iron-catalyzed cross-coupling reactions have been developed for the formation of C-S, C-O, and C-N bonds, particularly with sp3-hybridized organohalides. nih.gov The extension of these methodologies to include alkenylboronic acids as the coupling partner could provide new and efficient routes to a variety of vinyl-heteroatom compounds.

Organoboron-Mediated Formation of Carbon-Chalcogen Bonds (C-S, C-Se, C-Te)

The formation of carbon-chalcogen bonds is a significant transformation in organic chemistry, as organochalcogen compounds are found in numerous biologically active molecules and functional materials. While the direct use of this compound in C-S, C-Se, or C-Te bond formation is not extensively documented in readily available literature, the general principles of such reactions involving other organoboron compounds provide a strong basis for its potential application.

Typically, these transformations involve the coupling of an organoboronic acid with a chalcogen-containing reagent. For instance, copper-catalyzed reactions of arylboronic acids with potassium thiocyanate (B1210189) can yield aryl thiocyanates. organic-chemistry.org This suggests a plausible pathway where this compound could react with suitable sulfur, selenium, or tellurium sources under transition metal catalysis to form the corresponding vinyl chalcogenides. The development of specific catalytic systems tailored for alkenylboronic acids like this compound would be necessary to achieve high efficiency and selectivity in these carbon-chalcogen bond-forming reactions. The activation of the chalcogen atom is a key challenge, and recent advancements in chalcogen bonding may offer new strategies. univ-rennes.fr

Chan-Lam Coupling and Related Amination/Etherification Reactions Facilitated by Boronic Acids

The Chan-Lam coupling is a powerful copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an aryl or alkenylboronic acid with an amine or an alcohol. organic-chemistry.orgwikipedia.org this compound is a suitable substrate for Chan-Lam type reactions, enabling the synthesis of various N- and O-substituted alkenyl derivatives.

In a typical Chan-Lam amination, this compound would be reacted with a primary or secondary amine in the presence of a copper catalyst, such as copper(II) acetate (B1210297), and an oxidant, often air. organic-chemistry.orgbeilstein-journals.org This would lead to the formation of the corresponding N-(3-methoxy-1-propenyl)amine. Similarly, for etherification, the boronic acid would be coupled with an alcohol or a phenol (B47542) to yield a 3-methoxy-1-propenyl ether. The reaction is known for its mild conditions, often proceeding at room temperature and being tolerant of a wide range of functional groups. wikipedia.orgbeilstein-journals.org

Recent advances have expanded the scope of Chan-Lam couplings to include alkylboronic esters, highlighting the ongoing development in this field. chemrxiv.org While the primary focus has been on arylboronic acids, the principles are extendable to alkenylboronic acids like the title compound.

Table 1: Examples of Chan-Lam Coupling Reactions

| Boronic Acid Partner | Nucleophile | Product Type | Catalyst System |

|---|---|---|---|

| Arylboronic acid | Aniline | Aryl amine | Cu(OAc)2, O2 |

| Alkenylboronic acid | Alcohol | Alkenyl ether | Cu(II) catalyst, oxidant |

| Arylboronic acid | Amide | N-Aryl amide | Copper catalyst |

| This compound | Primary/Secondary Amine | N-(3-methoxy-1-propenyl)amine | Copper(II) catalyst, Air |

| This compound | Alcohol/Phenol | 3-Methoxy-1-propenyl ether | Copper(II) catalyst, Air |

Note: This table represents generalized examples of Chan-Lam couplings and the potential application of this compound based on established reactivity patterns.

Other Significant C-C Bond Forming Transformations

Beyond carbon-heteroatom bond formation, this compound and its derivatives are valuable reagents in a variety of carbon-carbon bond-forming reactions.

Homologation Reactions, Including Matteson Reaction and C1 Insertion Strategies

Homologation reactions are processes that extend a carbon chain by a single carbon atom. wikipedia.org The Matteson homologation is a powerful stereospecific method that utilizes α-chloroboronic esters to achieve this transformation. mdpi.com While direct examples involving this compound are not prominent, its corresponding boronic ester could, in principle, be a substrate for such reactions. The general mechanism involves the reaction of a boronic ester with (dichloromethyl)lithium, followed by a Lewis acid-induced rearrangement. mdpi.com

Another important homologation method is the Arndt-Eistert synthesis, which converts a carboxylic acid to its next higher homologue via a diazoketone intermediate and a Wolff rearrangement. organic-chemistry.orgyoutube.com While not a direct application of the boronic acid itself, the functional groups present in products derived from this compound could be subjected to such homologation sequences.

Stereoselective Reductive Couplings Involving N-Tosylhydrazones and Alkenylboronic Acids

Alder Ene Reactions and Enyne Cross-Metathesis with Alkenylboronates

Alkenylboronates, which can be derived from this compound, are known to participate in Alder ene reactions and enyne cross-metathesis. sigmaaldrich.com The pinacol ester of 3-methoxy-1-propynylboronic acid, a related compound, is noted for its participation in these transformations. sigmaaldrich.com

Enyne cross-metathesis is a powerful ruthenium-catalyzed reaction that forms 1,3-dienes from an alkene and an alkyne. organic-chemistry.orgnih.govuwindsor.ca The alkenylboronate derived from this compound could serve as the alkene partner in such a reaction, coupling with an alkyne to generate a new, more complex diene. This reaction is valued for its ability to construct conjugated systems, which are important motifs in many natural products and functional materials. nih.gov

Table 2: Enyne Cross-Metathesis with Alkenylboronates

| Alkene Partner | Alkyne Partner | Catalyst | Product |

|---|---|---|---|

| Alkenylboronate | Terminal Alkyne | Ruthenium Carbene Complex | Substituted 1,3-Diene |

| Ethylene | Internal Alkyne | Ruthenium Carbene Complex | 2,3-Disubstituted 1,3-Diene beilstein-journals.org |

| Methylenecyclobutane | Terminal Alkyne | Second Generation Grubbs' Catalyst | Propenylidene Cyclobutane beilstein-journals.org |

Note: This table illustrates the general principle of enyne cross-metathesis and the potential role of alkenylboronates.

Conjugate Additions of Organoboron Compounds to Unsaturated Systems

The conjugate addition of organoboron compounds to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. This transformation, often catalyzed by rhodium or palladium complexes, allows for the 1,4-addition of the organic group from the boron reagent to an enone, enoate, or other Michael acceptor. This compound can serve as the source of the 3-methoxy-1-propenyl nucleophile in these reactions.

The reaction typically proceeds through a catalytic cycle involving the transmetalation of the organoboronic acid to the transition metal center, followed by migratory insertion of the activated alkene into the metal-carbon bond, and finally reductive elimination or protonolysis to release the product and regenerate the catalyst. The versatility of this method allows for the introduction of the 3-methoxy-1-propenyl group at the β-position of a carbonyl compound or other electron-withdrawing group, providing access to a wide array of functionalized molecules.

Liebeskind-Srogl Coupling with Organoboron Reagents

The Liebeskind-Srogl coupling is a significant carbon-carbon bond-forming reaction in modern organic synthesis. It facilitates the reaction between a thioester and a boronic acid, catalyzed by a palladium complex, to produce a ketone. wikipedia.orgwikiwand.comorganic-chemistry.orgsynarchive.comchem-station.com A key feature of this reaction is the use of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a stoichiometric co-catalyst under neutral conditions. organic-chemistry.orgsynarchive.comchem-station.com This method is particularly valuable as it avoids the use of strong bases often required in other cross-coupling reactions, making it compatible with a wide range of functional groups. organic-chemistry.org

The reaction is believed to proceed through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond of the thioester. This is followed by a transmetalation step where the organic group from the boronic acid is transferred to the palladium center, and the sulfur atom is transferred to the copper co-catalyst. Finally, reductive elimination from the organopalladium intermediate yields the desired ketone and regenerates the active palladium(0) catalyst. wikipedia.org

Based on the general principles of the Liebeskind-Srogl coupling with other vinylboronic acids, a representative transformation can be outlined. The reaction of a thioester with a vinylboronic acid under palladium catalysis and in the presence of a copper(I) salt would be expected to yield the corresponding α,β-unsaturated ketone.

General Reaction Scheme:

Detailed research findings on the specific application of this compound are limited. However, the general conditions for a Liebeskind-Srogl coupling involving a generic vinylboronic acid are presented in the table below, extrapolated from established protocols with other boronic acids. organic-chemistry.org

Interactive Data Table: General Conditions for Liebeskind-Srogl Coupling of Vinylboronic Acids

| Reactant 1 (Thioester) | Reactant 2 (Vinylboronic Acid) | Catalyst | Co-catalyst | Solvent | Temperature (°C) |

| Aryl Thioester | Generic Vinylboronic Acid | Pd₂(dba)₃ / TFP | CuTC | THF | 50-60 |

| Alkyl Thioester | Generic Vinylboronic Acid | Pd₂(dba)₃ / TFP | CuTC | THF | 50-60 |

This table represents generalized conditions and may require optimization for specific substrates.

Stereochemical Control and Asymmetric Synthesis Utilizing 3 Methoxy 1 Propenylboronic Acid

Methodologies for Achieving Stereodefined Alkenylboron Motifs

The synthesis of alkenylboron compounds with a specific and defined stereochemistry is a critical first step for their use in asymmetric synthesis. Complete control over the geometry of the alkenylboron fragment is necessary because many subsequent reactions are stereospecific. acs.org Several reliable methods have been established to produce these valuable motifs.

One of the most common routes is the hydroboration of alkynes . The anti-Markovnikov hydroboration of terminal alkynes, for example, consistently yields (E)-alkenylboron products with high regio- and stereocontrol. acs.orgiupac.org While this is highly effective for terminal alkynes, the hydroboration of internal alkynes can present challenges with regioselectivity. acs.org To address this, specialized catalytic systems, such as Ru-catalyzed trans-hydroboration, have been developed to generate trisubstituted alkenylboron compounds stereoselectively. acs.org

Another powerful strategy is alkene isomerization . This approach allows for the conversion of readily available 1,1-disubstituted alkenylboronates into their more synthetically useful (E)- or (Z)-trisubstituted isomers using specific catalysts. For instance, an Iridium-based catalyst can achieve excellent (E)-selectivity, while a Ruthenium-hydride catalyst can favor the (Z)-isomer. acs.org

Alternative methods include synthesis from alkenyl halides . For example, an alkenyl iodide can undergo a lithium-halide exchange, followed by reaction with triisopropyl borate (B1201080) to form an ate-complex, which then yields the desired alkenylboronic ester upon treatment with a diol. iupac.org Additionally, modular alkyne gem-addition strategies are being developed to provide access to stereodefined tetrasubstituted alkenes. researchgate.net

Table 1: Selected Methodologies for Stereodefined Alkenylboronate Synthesis

| Methodology | Substrate | Product Stereochemistry | Key Features |

|---|---|---|---|

| Hydroboration | Terminal Alkyne | (E)-alkenylboronate | High regio- and stereocontrol. acs.orgiupac.org |

| Catalytic Isomerization | 1,1-disubstituted Alkenylboronate | (E)- or (Z)-alkenylboronate | Stereodivergent access depending on catalyst (e.g., Ir for E, Ru for Z). acs.org |

| From Alkenyl Halides | Alkenyl Iodide | Stereochemistry retained | Involves Li-halide exchange and reaction with a borate ester. iupac.org |

| Ru-catalyzed trans-hydroboration | Internal Alkyne | Trisubstituted alkenylboronate | Overcomes regioselectivity issues of standard hydroboration. acs.org |

Diastereoselective Transformations Involving Alkenylboronic Acid Substrates

Once a stereodefined alkenylboronic acid is obtained, its inherent stereochemistry can be used to influence the formation of new stereocenters in subsequent reactions. This diastereoselectivity is a cornerstone of stereocontrolled synthesis.

Cycloaddition reactions are a prominent example. The use of chiral auxiliaries on the boron atom can induce diastereoselectivity in [3+2] cycloadditions between alkenyl boronates and 1,3-dipolar compounds like benzonitrile oxide. proquest.com Similarly, boron-tethered intramolecular Diels-Alder reactions, where the alkenyl boronic ester acts as the dienophile, can exhibit high diastereoselectivity, which is influenced by the structure of the tether connecting the diene and dienophile. collectionscanada.ca

Epoxidation of alkenyl boronates can also be rendered diastereoselective. By employing a chiral auxiliary on the boron, such as a pinene-derived iminodiacetic acid (PIDA) auxiliary, high diastereoselectivity can be achieved in the conversion of the alkene to an epoxide using oxidants like mCPBA. proquest.com The rigidity of the chiral framework allows for effective transfer of stereochemical information. proquest.com

Furthermore, catalytic conjunctive cross-coupling of β-substituted alkenylboronic esters has been shown to proceed with high diastereoselectivity. The use of a specific, sterically encumbered diolato ligand on the boron atom can direct the reaction pathway, favoring the desired diastereomer. nih.gov

Enantioselective Synthesis via Chiral Catalysis (e.g., BINOL-catalyzed homologation)

Creating a specific enantiomer of a chiral molecule from an achiral substrate requires the use of a chiral catalyst. For alkenylboronic acids, chiral catalysts like BINOL (1,1'-Bi-2-naphthol) derivatives have proven highly effective in achieving enantioselective transformations. nih.govnih.gov

A key example is the asymmetric homologation of alkenylboronic acids with diazomethane derivatives, catalyzed by BINOL. nih.gov This reaction allows for the synthesis of valuable chiral α-Trifluoromethyl and α-Trimethylsilyl allylboronic acids in good yields and with high enantioselectivity (e.g., 86–99% ee). nih.gov The reaction proceeds through a chiral BINOL ester of the alkenylboronic acid substrate. nih.gov Density functional theory (DFT) studies have shown that the enantioselectivity arises primarily from the steric repulsion between the substituent on the diazomethane (e.g., CF₃) and the bulky groups on the BINOL catalyst. nih.gov

The general mechanism involves the formation of a chiral alkenylboronate intermediate, which then reacts with the nucleophilic diazo compound. nih.gov The high enantioselectivity is dependent on the much higher reactivity of the chiral boronate intermediate compared to any achiral boronate species that may be present. nih.gov

Table 2: Example of BINOL-Catalyzed Enantioselective Homologation

| Substrate | Reagent | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Alkenylboronic Acid | CF₃-diazomethane | (R)-I-BINOL | α-CF₃ Allylboronic Acid | 48-78% | 86-99% |

Data sourced from studies on asymmetric organocatalytic homologation. nih.gov

Beyond homologation, modified BINOL catalysts have been used for the enantioselective addition of vinyl boronic acids to heterocycle-appended enones, demonstrating the broader utility of this catalytic approach. nih.gov

Stereospecific 1,2-Migration Rearrangements within Boron-Ate Complexes

A fundamental and powerful transformation in organoboron chemistry is the stereospecific 1,2-migration of a group from a tetracoordinated boron "ate" complex to an adjacent carbon atom. researchgate.netnih.gov This process is central to many synthetic applications because it occurs with retention of the migrating group's configuration, allowing for the transfer of stereochemical information. nih.gov

The process begins with the formation of a boronate "ate" complex, typically by adding a nucleophile (like an organolithium or Grignard reagent) to the empty p-orbital of the tricoordinate boronic ester. nih.gov This tetracoordinate intermediate is then activated by an electrophile, which induces the 1,2-migration of one of the R groups from the boron to the adjacent carbon. researchgate.netnih.gov

This stereospecific migration has been extensively used in asymmetric synthesis and can be initiated through several methods: researchgate.netnih.gov

Displacement of an α-leaving group.

Oxidation of an α-boryl radical.

Electrophilic activation of an alkenyl boronate complex.

The Zweifel olefination is a classic example of a stereospecific 1,2-migration, used to create stereodefined alkenes. researchgate.net The synthetic utility of these rearrangements is vast, as they allow for the creation of new C-C bonds while preserving the stereochemistry of the starting materials, making them invaluable for constructing complex chiral molecules. nih.gov

Application in the Construction of Complex Chiral Scaffolds (e.g., 1,2- and 1,3-Diols, 1,2,4-Triols)

The stereocontrolled reactions of alkenylboronic acids and their derivatives are frequently applied to the synthesis of complex chiral scaffolds that are common motifs in natural products and pharmaceuticals. Among the most important are polyol structures like diols and triols.

Synthesis of 1,2-Diols: Stereodefined syn-1,2-diols can be synthesized stereospecifically by reacting boronic esters with lithiated epoxides. bris.ac.ukorganic-chemistry.org The reaction proceeds with high control over the relative stereochemistry. Furthermore, a catalytic enantioselective diboration of vinyl boronate esters can produce chiral tris(boronates), which upon oxidation yield chiral 1,2-diols. organic-chemistry.orgorganic-chemistry.org The formation of boronic esters with 1,2-diols is a well-studied equilibrium process. nih.gov

Synthesis of 1,3-Diols: The synthesis of 1,3-diols can also be achieved using boronic acid chemistry. One method involves a β-borylation/oxidation sequence on terminal enones to generate β-hydroxy ketones, which can then be reduced to form 1,3-diols. researchgate.net The stereospecific reaction of boronic esters with lithiated epoxides can be used iteratively, which allows for the controlled synthesis of 1,3-diols and even more complex triols. bris.ac.uk

Synthesis of 1,2,4-Triols: The iterative nature of the reaction between boronic esters and lithiated epoxides provides a powerful pathway to polyol structures. This iterative process can be extended to create triols containing four distinct stereogenic centers with high stereocontrol, demonstrating the utility of boronic esters in building complex chiral scaffolds like 1,2,4-triols. bris.ac.uk Click-like condensation reactions between boronic acids and specifically designed triols have also been explored to create stable adducts. researchgate.net

Advanced Methodological Developments and Functional Group Interconversions

Development of One-Pot Synthetic Protocols Incorporating Alkenylboronic Acids

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, has become a cornerstone of efficient and sustainable chemistry. youtube.com This approach minimizes the use of solvents, reduces purification steps, and saves time and resources compared to traditional multi-step syntheses. youtube.comrsc.org The incorporation of alkenylboronic acids into these protocols allows for the streamlined construction of complex molecules.

For instance, one-pot procedures have been developed for the three-component coupling of aryl boronic acids, sodium azide, and terminal alkynes to form 1,2,3-triazole derivatives. rsc.org While this specific example uses aryl boronic acids, the principle extends to alkenylboronic acids, where the boronic acid is a stable and versatile reactant for a key coupling step in a multi-reaction sequence. Another strategy involves the transformation of aldehydes into terminal alkynes in a one-pot procedure under mild conditions, avoiding the need for strong bases or inert atmospheres. organic-chemistry.org Such methodologies are highly valuable as they can be integrated into longer one-pot sequences where an alkenylboronic acid, like 3-methoxy-1-propenylboronic acid, could be generated in situ or used in a subsequent coupling step.

A one-pot sequential synthesis can involve multiple distinct reaction types. For example, a condensation reaction can be followed by a base-induced cyclization in the same vessel to produce complex heterocyclic structures like barbiturates. nih.gov This demonstrates the power of sequential additions to control the reaction pathway and build molecular complexity efficiently.

| One-Pot Strategy | Description | Key Advantages | Relevance to Alkenylboronic Acids |

|---|---|---|---|

| Multi-component Coupling | Three or more reactants are combined in a single step to form a product that incorporates portions of all reactants. rsc.org | High atom economy, rapid assembly of complex molecules. | Can be used as a key component in the coupling step. |

| Sequential Synthesis | Reagents are added sequentially to the reactor, allowing for a cascade of reactions without isolating intermediates. nih.gov | Minimizes purification, reduces solvent waste, saves time. youtube.com | Can be formed or consumed in one of the sequence's steps. |

| Telescoping Synthesis | A type of one-pot synthesis where reagents are added one at a time without work-up, streamlining the process. youtube.com | Improved efficiency, potentially higher overall yields. youtube.com | Integration into longer synthetic pathways toward natural products. rsc.org |

Achievement of High Chemoselectivity and Regioselectivity in Reactions of this compound

Chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the site of reaction) are critical for the successful synthesis of complex molecules. slideshare.netresearchgate.net In reactions involving this compound, the electronic properties of the methoxy (B1213986) group and the nature of the carbon-boron bond play a crucial role in directing reaction outcomes.

In formylation reactions of methoxy-substituted phenylboronic acids, the position of the methoxy group strongly influences the regioselectivity of the reaction. uniroma1.it For example, electron-rich aryl boronic acids can undergo regioselective ipso-substitution where the formyl group directly replaces the boronic acid moiety at an electronically activated position. uniroma1.it By analogy, the electron-donating methoxy group in this compound would be expected to influence the reactivity of the propenyl backbone in electrophilic additions, directing incoming electrophiles to a specific position on the double bond.

The ability to control which functional group reacts in a multifunctional molecule is the essence of chemoselectivity. slideshare.net For a molecule like this compound, which contains an alkene, a methoxy ether, and a boronic acid, different reagents will target different sites. For example, a catalyst for Suzuki-Miyaura coupling would activate the carbon-boron bond, while an epoxidizing agent would likely target the carbon-carbon double bond, leaving the other groups intact. This inherent difference in reactivity allows for precise and predictable chemical transformations.

Innovative Derivatization Strategies for Boronic Acid Functional Groups

The boronic acid functional group, -B(OH)₂, is highly versatile but can also be reactive or unstable under certain conditions. Innovative derivatization strategies transform the boronic acid into other boron-containing moieties to enhance stability, modify reactivity, or facilitate analysis.

One common strategy is the formation of boronate esters through reaction with diols. sigmaaldrich.com This is often done to create derivatives that are stable to air and chromatography. sigmaaldrich.com Another advanced application is the use of boronic acids for on-tissue derivatization in mass spectrometry imaging. In this technique, a boronic acid reagent with a tertiary amine is used to react with vicinal diol metabolites directly on a tissue slice, improving their signal and allowing for spatial mapping. nih.gov

Furthermore, derivatization can be used to improve the quantification of trace levels of boronic acids in pharmaceutical substances. By converting non-nitrogen-containing aryl boronic acids into derivatives, their sensitivity in LC/MS/MS analysis can be significantly increased. acs.org These strategies showcase how modifying the boronic acid group can unlock new applications and improve analytical performance.

Strategic Transformations of the Carbon-Boron Bond to Other Diverse Functionalities

A key feature of organoboron chemistry is the ability to transform the carbon-boron (C-B) bond into a wide array of other functional groups with high fidelity and stereochemical control. This versatility makes compounds like this compound valuable synthetic intermediates.

The oxidation of the C-B bond is a fundamental and widely used transformation. In the classic hydroboration-oxidation reaction, an alkene is first treated with a borane (B79455) reagent, and the resulting organoborane is then oxidized. libretexts.org This two-step process effectively adds water across the double bond in an anti-Markovnikov fashion. ncert.nic.in

When an alkenylboronic acid is the substrate, the C-B bond can be directly oxidized, typically using an oxidizing agent like hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (B78521) (NaOH). youtube.com This reaction replaces the boronic acid group with a hydroxyl (-OH) group, converting the alkenylboronic acid into an enol, which then tautomerizes to the more stable corresponding carbonyl compound (an aldehyde or ketone). ncert.nic.in For this compound, this oxidation would yield 3-methoxypropanal. The reaction proceeds with retention of stereochemistry, meaning the geometry of the double bond is preserved in the initial enol product. youtube.com

Boron enolates are powerful intermediates for stereoselective aldol (B89426) reactions, which form carbon-carbon bonds and create β-hydroxy carbonyl compounds. researchgate.net These reactions are highly valued in the synthesis of complex natural products. Boron enolates are typically formed by reacting a ketone or other carbonyl compound with a dialkylboron triflate in the presence of a tertiary amine. pharmaxchange.info

The high stereoselectivity of boron-mediated aldol reactions stems from the short, strong boron-oxygen bonds, which lead to tight, well-organized six-membered cyclic transition states. researchgate.netorganicreactions.org The steric bulk of the substituents on the boron atom and the geometry of the enolate itself allow for precise control over the stereochemical outcome of the reaction. pharmaxchange.inforesearchgate.net For example, (Z)-boron enolates typically lead to syn-aldol products, while (E)-boron enolates yield anti-aldol products. This predictable relationship between enolate geometry and product stereochemistry is a major advantage of this methodology. researchgate.net

| Feature | Description | Significance |

|---|---|---|

| Reagents | Carbonyl compound, dialkylboron triflate, and a tertiary amine. pharmaxchange.info | Generates the boron enolate in situ under kinetic control. |

| Transition State | A tight, six-membered Zimmerman-Traxler cyclic transition state. researchgate.net | Enforces a specific spatial arrangement of reactants, leading to high stereoselectivity. organicreactions.org |

| Stereocontrol | Controlled by enolate geometry (E/Z), choice of boron ligands, and chiral auxiliaries. pharmaxchange.inforesearchgate.net | Allows for the predictable synthesis of specific syn or anti diastereomers. researchgate.netresearchgate.net |

| Products | β-hydroxy carbonyl compounds. researchgate.net | A key structural motif in many polyoxygenated natural products. organicreactions.org |

Development of Air and Moisture Stable Organoboron Reagents (e.g., Trifluoroborates, Pinacol (B44631) Esters)

While boronic acids are versatile, their handling and storage can be complicated by their sensitivity to air and moisture, which can lead to decomposition. To overcome this limitation, more stable derivatives have been developed, with potassium organotrifluoroborates and pinacol boronic esters being among the most prominent. ed.ac.uk

Pinacol boronic esters are formed by reacting a boronic acid with pinacol. These esters are generally stable to air and silica (B1680970) gel chromatography, making them much easier to handle, purify, and store than the corresponding boronic acids. sigmaaldrich.comresearchgate.net They are widely used in Suzuki-Miyaura cross-coupling reactions and can be prepared through the Miyaura borylation of halides or via derivatization of the boronic acid itself. sigmaaldrich.com

Potassium organotrifluoroborates (R-BF₃K) are another class of exceptionally stable organoboron reagents. nih.gov They are typically crystalline solids that are indefinitely stable to both air and moisture. researchgate.net This high stability allows them to be used in a wide range of reaction conditions that might be incompatible with boronic acids or esters. Trifluoroborates can be readily prepared from pinacol esters by treatment with potassium hydrogen fluoride (B91410) (KHF₂), often in a procedure that uses azeotropic removal of the pinacol byproduct to yield the pure trifluoroborate salt. researchgate.netbristol.ac.uk These reagents have proven to be excellent partners in Suzuki-Miyaura couplings and other transition metal-catalyzed reactions. nih.gov

Spectroscopic Characterization Methodologies and Computational Investigations

Advanced NMR Spectroscopy for Structural Elucidation and Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-methoxy-1-propenylboronic acid. researchgate.net A combination of one-dimensional (¹H, ¹³C, ¹¹B) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides unambiguous evidence for its connectivity and stereochemistry.

The ¹H NMR spectrum is crucial for identifying the protons in the molecule and their respective environments. The vinyl protons on the propenyl chain typically appear as doublets or multiplets in the downfield region (δ 5.0-7.0 ppm), with the coupling constants (J-values) between them being diagnostic of the alkene's stereochemistry (E or Z isomer). A larger coupling constant (typically >12 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically <12 Hz) suggests a cis (Z) configuration. The methoxy (B1213986) group protons appear as a sharp singlet around δ 3.3 ppm, and the methylene (B1212753) protons adjacent to the ether oxygen show a characteristic shift.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the vinylic carbons and the carbon of the methoxy group can be definitively assigned.

Furthermore, ¹¹B NMR spectroscopy is a particularly powerful tool for studying boronic acids. nih.gov The chemical shift of the boron atom is sensitive to its coordination environment. For trigonal planar boronic acids, the resonance typically appears in the range of δ 28-34 ppm. This helps to confirm the presence and electronic state of the boronic acid moiety.

Two-dimensional NMR techniques are employed to establish the connectivity between different parts of the molecule. For instance, Correlation Spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This collective data allows for the complete and unambiguous assignment of the structure of this compound. ethernet.edu.et

Table 1: Hypothetical ¹H and ¹³C NMR Data for (E)-3-methoxy-1-propenylboronic acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |

|---|---|---|---|

| H-1 (vinyl) | ~6.5 | - | dd, J ≈ 18.0, 6.0 Hz |

| H-2 (vinyl) | ~5.8 | - | dt, J ≈ 18.0, 1.5 Hz |

| H-3 (methylene) | ~4.0 | ~75 | d, J ≈ 1.5 Hz |

| OCH₃ (methoxy) | ~3.3 | ~58 | s |

| B(OH)₂ | variable | - | s (broad) |

| C-1 (vinyl) | - | ~145 | - |

| C-2 (vinyl) | - | ~120 | - |

| C-3 (methylene) | - | ~75 | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the definitive confirmation of the molecular formula of this compound and for the assessment of its purity. nih.govnih.gov HRMS provides a highly accurate mass measurement of the parent ion, typically with an error of less than 5 parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

For this compound (C₄H₉BO₃), the expected exact mass can be calculated and compared with the experimentally determined value. The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) further aids in the confirmation of the presence of a single boron atom in the molecule.

In addition to molecular formula confirmation, HRMS is a powerful tool for purity assessment. thermofisher.com It can detect and identify trace-level impurities that may be present in the sample from the synthesis or degradation processes. By operating in full-scan mode, it is possible to screen for a wide range of potential impurities without the need for reference standards for each one. The high sensitivity and resolution of HRMS enable the detection of impurities at very low concentrations, which is critical for ensuring the quality of the compound for its intended applications.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its structural features. nist.gov

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid. This broadness is due to hydrogen bonding.

C-H stretch (alkene): A sharp band just above 3000 cm⁻¹ for the vinylic C-H bonds.

C-H stretch (alkane): Bands just below 3000 cm⁻¹ for the C-H bonds of the methoxy and methylene groups.

C=C stretch: A band in the region of 1600-1650 cm⁻¹ for the carbon-carbon double bond of the propenyl group.

B-O stretch: A strong band typically found in the 1300-1400 cm⁻¹ region.

C-O stretch: A band in the 1000-1200 cm⁻¹ region corresponding to the ether linkage.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Boronic Acid (O-H) | Stretching | 3200-3600 (broad) |

| Alkene (=C-H) | Stretching | 3010-3095 |

| Alkane (C-H) | Stretching | 2850-2960 |

| Alkene (C=C) | Stretching | 1600-1650 |

| Boronic Acid (B-O) | Stretching | 1300-1400 |

Beyond simple characterization, IR spectroscopy, particularly Attenuated Total Reflectance (ATR)-IR, can be employed for real-time reaction monitoring. researchgate.netrsc.orgresearchgate.net By immersing an ATR probe into the reaction mixture, the progress of a reaction involving this compound can be followed by observing the disappearance of reactant peaks and the appearance of product peaks over time. This provides valuable kinetic and mechanistic information.

Theoretical and Computational Studies of Reaction Mechanisms and Energetics

Theoretical and computational chemistry provide profound insights into the reactivity and properties of molecules that may be difficult to obtain through experimental means alone.

Modeling of Transition States and Proposed Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed.

Quantum Chemical Analysis of Electronic and Steric Effects Influencing Reactivity

Quantum chemical calculations can be used to analyze the electronic and steric properties of this compound and to understand how these factors influence its reactivity. nih.govresearchgate.net Properties such as molecular orbital energies (HOMO and LUMO), atomic charges, and electrostatic potential maps can be calculated to predict the molecule's behavior in chemical reactions. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Perspectives and Emerging Research Directions in 3 Methoxy 1 Propenylboronic Acid Research

Exploration of Novel and Highly Efficient Catalytic Systems for Enhanced Selectivity and Substrate Scope

The Suzuki-Miyaura coupling reaction is a cornerstone of C-C bond formation, and the performance of 3-methoxy-1-propenylboronic acid in these reactions is intrinsically linked to the efficacy of the catalyst employed. wwjmrd.com While palladium-based catalysts have been traditionally dominant, a major research thrust is the development of systems that offer higher turnovers, broader functional group tolerance, and the ability to couple challenging substrates under milder conditions. libretexts.org

Future research will likely focus on:

Advanced Palladium Catalysts: The design of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands continues to yield more robust and active palladium catalysts. libretexts.org For substrates like this compound, catalysts that are highly active at low loadings and resistant to deactivation will be crucial for efficient and cost-effective syntheses. Palladacycles are also emerging as stable and reusable catalysts for these transformations. libretexts.org

Non-Precious Metal Catalysis: There is a significant push towards replacing precious metals with more earth-abundant and economical alternatives like nickel. nih.gov Nickel catalysts have shown promise in coupling unreactive electrophiles and are a key area of development. libretexts.org Recently, an inexpensive and air-stable (PPh2Me)2NiCl2 precatalyst was developed that effectively couples Lewis-basic arylboronic esters, a challenge that could be relevant for reactions involving the oxygen-containing this compound. nih.gov